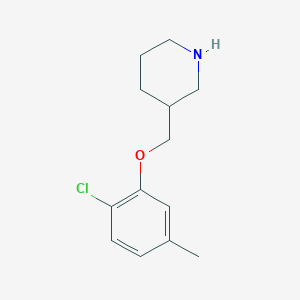![molecular formula C14H21NO2 B1318382 N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide CAS No. 932924-25-9](/img/structure/B1318382.png)
N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide is a chemical compound known for its potential therapeutic applications.
準備方法
The synthesis of N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide involves several steps. One common method includes the reaction of 5-isopropyl-2-methylphenol with ethylene oxide to form 2-(5-isopropyl-2-methylphenoxy)ethanol. This intermediate is then reacted with acetic anhydride to yield this compound. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like dichloromethane .
化学反応の分析
N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form various derivatives.
科学的研究の応用
N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: It has been studied for its potential as a small molecule inhibitor in biological systems, particularly in inhibiting specific enzymes or pathways.
Medicine: Research has shown its potential therapeutic applications, including its use as an anti-inflammatory agent and in cancer treatment.
Industry: It is used in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby blocking specific biochemical pathways. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
類似化合物との比較
N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide can be compared to other similar compounds, such as:
2-Methyl-5-isopropylphenol (Carvacrol): Known for its antimicrobial properties.
2-Isopropyl-5-methylphenol (Thymol): Used for its antiseptic and antifungal properties.
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-butanamine: Another compound with similar structural features but different applications
This compound stands out due to its specific inhibitory effects and potential therapeutic applications, making it a unique compound in its class.
特性
IUPAC Name |
N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(2)13-6-5-11(3)14(9-13)17-8-7-15-12(4)16/h5-6,9-10H,7-8H2,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKKPBJRPFDKGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCNC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318310.png)



![4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318329.png)




![2-[(4-Fluorobenzyl)amino]nicotinonitrile](/img/structure/B1318352.png)
![2-[(Tetrahydrofuran-2-ylmethyl)amino]-nicotinonitrile](/img/structure/B1318353.png)


